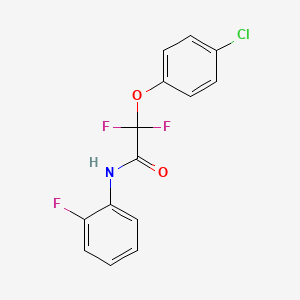

2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide

Description

2-(4-Chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a 4-chlorophenoxy group attached to a difluoroacetamide backbone and an N-linked 2-fluorophenyl substituent.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-5-7-10(8-6-9)21-14(17,18)13(20)19-12-4-2-1-3-11(12)16/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWZZHYHPBWXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,2-difluoroacetyl chloride to form 2-(4-chlorophenoxy)-2,2-difluoroacetyl chloride. This intermediate is then reacted with 2-fluoroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reactions are usually carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or fluorophenyl groups using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Acetamide Derivatives

Notes:

Key Differences :

Table 2: Reported Bioactivities of Analogous Compounds

Key Insights :

- Fluorine atoms enhance metabolic stability and bioavailability. For example, the 2-fluorophenyl group in [] improves blood-brain barrier penetration .

- Chlorophenoxy moieties (as in []) contribute to enzyme inhibition via π-π stacking with hydrophobic binding pockets .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound | logP | logD | Polar Surface Area (Ų) | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound (extrapolated) | ~1.2 | ~1.1 | ~36 | 4 |

| [] | 1.5* | 1.3* | 36.17 | 4 |

| [] | 0.865 | 0.777 | 36.17 | 4 |

| [] | 2.1* | 1.9* | 38.3 | 3 |

Notes:

- logP/logD values correlate with lipophilicity, critical for membrane permeability. Fluorine and chlorophenoxy groups increase logP .

- Polar surface area (~36 Ų) suggests moderate solubility in aqueous media .

Biological Activity

2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is a synthetic organic compound with the molecular formula C14H11ClFNO2. Its unique structure, featuring a chlorophenoxy group, a difluoroacetamide moiety, and a fluorophenyl group, lends it potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through a two-step reaction involving 4-chlorophenol and 2,2-difluoroacetyl chloride, followed by reaction with 2-fluoroaniline. The reactions are typically conducted in the presence of triethylamine and dichloromethane at low temperatures to maximize yield and purity.

The biological activity of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is primarily attributed to its ability to inhibit specific enzymes or receptors. The compound binds to active or allosteric sites on target proteins, altering their conformation and inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide. For instance, N-(substituted phenyl)-2-chloroacetamides demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating cell membrane penetration .

Cytotoxicity

Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed promising activity against colon carcinoma cells (HCT-15), suggesting that structural modifications can significantly influence biological efficacy .

Comparative Analysis

A comparison of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide with related compounds reveals its unique position due to the difluoroacetamide moiety. This feature not only enhances its stability but also contributes to its reactivity profile. Below is a table summarizing the biological activities of similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide | Chlorophenoxy + Fluorophenyl | Moderate against Gram-positive | Low |

| 2-(4-chlorophenoxy)-N-(3-bromophenyl)acetamide | Chlorophenoxy + Brominated Phenyl | High against Gram-positive | Moderate |

| 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide | Chlorophenoxy + Fluorinated Phenyl | High against MRSA | High |

Case Studies

- Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated substituents were particularly effective against Gram-positive bacteria .

- Cytotoxicity Assessment : In another study focusing on thiazole derivatives, several compounds exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) revealed that specific substitutions on the phenyl ring were crucial for enhancing biological activity .

Q & A

Q. What are the established synthetic methodologies for 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide?

The compound can be synthesized via condensation reactions between halogenated acetamide intermediates and aryl amines. For example, diphenylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane with triethylamine as a base yield structurally similar acetamides . Purification typically involves extraction, washing with NaHCO₃, and crystallization from toluene. Yields may vary (2–5%), requiring optimization of stoichiometry and reaction temperature .

Q. What spectroscopic techniques are critical for confirming the structure of halogenated acetamides?

IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H (~3300 cm⁻¹) stretches. ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and fluorinated/chlorinated substituents. Mass spectrometry confirms molecular weight (e.g., [M+H]⁺), while elemental analysis validates C/H/N ratios . X-ray crystallography is definitive for bond angles and crystal packing, as seen in related compounds with intramolecular C–H···O and N–H···O interactions .

Q. How does the electronic environment of fluorinated/chlorinated substituents influence reactivity?

Fluorine’s electronegativity increases electron withdrawal, stabilizing intermediates in nucleophilic substitutions. Chlorine’s polarizability enhances π-π stacking in crystal lattices. These effects are evident in the dihedral angles (e.g., 81.9° between acetamide and chloro/fluoro-substituted rings) , which can guide solvent selection for recrystallization.

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar acetamides be resolved?

Discrepancies may arise from rotational isomers or impurities. Use deuterated solvents (DMSO-d₆) to stabilize conformers. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) distinguish regioisomers. For example, intramolecular hydrogen bonding (C–H···O) in related compounds creates distinct NOE correlations . X-ray diffraction remains the gold standard .

Q. What computational strategies predict the biological activity of halogenated acetamides?

Molecular docking (e.g., AutoDock Vina) assesses binding to targets like viral proteases or enzymes. For anti-COVID-19 studies, similar compounds were docked into SARS-CoV-2 Mpro active sites . Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in structure-activity relationship (SAR) modeling .

Q. How do crystal packing interactions affect the physicochemical properties of this compound?

Intermolecular N–H···O hydrogen bonds form infinite chains along crystallographic axes, as seen in N-(3-chloro-4-fluorophenyl) analogs. These interactions increase melting points (e.g., 427 K) and reduce solubility in nonpolar solvents. Hirshfeld surface analysis quantifies contributions from H-bonding (e.g., 15% O···H contacts) .

Q. What are the challenges in optimizing reaction yields for multi-halogenated acetamides?

Competing side reactions (e.g., dehalogenation) reduce yields. Use low temperatures (273 K) and inert atmospheres to suppress degradation. Catalytic bases (e.g., K₂CO₃) improve nucleophilic substitution efficiency, as shown in the synthesis of 2-(2-formylphenoxy)acetamide . Microwave-assisted synthesis may enhance reaction rates and selectivity.

Methodological Challenges and Solutions

Q. How to address low solubility in bioactivity assays?

Solubility can be improved via co-solvents (DMSO:water mixtures) or derivatization (e.g., PEGylation). For in vitro studies, ensure concentrations remain below critical micelle formation thresholds. Structural analogs with methoxy groups (e.g., 4-methoxyphenyl) show enhanced solubility due to reduced crystallinity .

Q. What strategies validate the purity of halogenated acetamides for pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities. Accelerated stability studies (40°C/75% RH) assess degradation products. Elemental analysis must match theoretical values within ±0.3% .

Q. How to design analogs for enhanced metabolic stability?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450 oxidation. Replace labile esters with amides, as seen in anthraquinone derivatives . In silico ADMET tools (e.g., SwissADME) predict logP and bioavailability.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for halogenated acetamides?

Variations arise from polymorphism or hydration. Differential scanning calorimetry (DSC) identifies polymorphic transitions. For example, N-(3-chloro-4-fluorophenyl)acetamide exhibits a single endothermic peak at 427 K, confirming a pure crystalline phase .

Q. Why do similar compounds exhibit divergent bioactivity despite structural homology?

Subtle differences (e.g., fluorine vs. chlorine) alter steric bulk and H-bond donor capacity. For instance, 2-(4-fluorophenyl)acetamide derivatives show higher affinity for kinase targets than chloro analogs due to improved hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.